Pde4-IN-4

Beschreibung

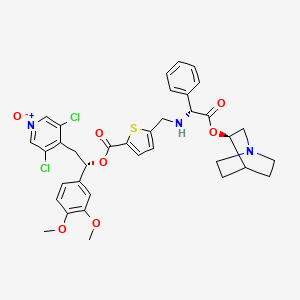

PDE4-IN-4 is a dual-acting compound designed for the inhaled treatment of pulmonary diseases, combining M3 muscarinic acetylcholine receptor antagonism and phosphodiesterase 4 (PDE4) inhibition . Its dual mechanism targets two critical pathways in respiratory disorders:

- M3 antagonism: Inhibits acetylcholine-induced bronchoconstriction (pIC50 = 10.2, equivalent to IC50 ≈ 0.063 nM) .

- PDE4 inhibition: Suppresses cAMP degradation, reducing inflammation (pIC50 = 8.8, equivalent to IC50 ≈ 1.58 nM) .

Preclinical studies highlight its efficacy in models of chronic obstructive pulmonary disease (COPD) and asthma, though clinical development remains unreported .

Eigenschaften

Molekularformel |

C36H37Cl2N3O7S |

|---|---|

Molekulargewicht |

726.7 g/mol |

IUPAC-Name |

[(1S)-2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)-1-(3,4-dimethoxyphenyl)ethyl] 5-[[[(1R)-2-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-2-oxo-1-phenylethyl]amino]methyl]thiophene-2-carboxylate |

InChI |

InChI=1S/C36H37Cl2N3O7S/c1-45-29-10-8-24(16-31(29)46-2)30(17-26-27(37)19-41(44)20-28(26)38)47-35(42)33-11-9-25(49-33)18-39-34(23-6-4-3-5-7-23)36(43)48-32-21-40-14-12-22(32)13-15-40/h3-11,16,19-20,22,30,32,34,39H,12-15,17-18,21H2,1-2H3/t30-,32-,34+/m0/s1 |

InChI-Schlüssel |

OAWZSUHVKPQVIU-LEEDBYTESA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)[C@H](CC2=C(C=[N+](C=C2Cl)[O-])Cl)OC(=O)C3=CC=C(S3)CN[C@H](C4=CC=CC=C4)C(=O)O[C@H]5CN6CCC5CC6)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(CC2=C(C=[N+](C=C2Cl)[O-])Cl)OC(=O)C3=CC=C(S3)CNC(C4=CC=CC=C4)C(=O)OC5CN6CCC5CC6)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Building Blocks

The synthesis of PDE4-IN-4 is designed around a heterocyclic core featuring a dihydrothieno[3,2-d]pyrimidine scaffold, which is critical for PDE4 binding affinity. Retrosynthetic disconnection reveals two primary fragments:

- Fragment A : A chlorinated catechol-derived nitroalkene precursor, enabling regioselective cyclization.

- Fragment B : A sulfonamide-containing side chain introduced via nucleophilic substitution or coupling reactions.

Key challenges include achieving stereocontrol during cyclization and minimizing racemization in the final product. Computational modeling has guided the selection of protecting groups, such as tert-butoxycarbonyl (Boc), to enhance intermediate stability.

Regioselective Cyclization of Dihydrothienopyrimidine

The core dihydrothieno[3,2-d]pyrimidine-2,4-diol is synthesized via a regioselective cyclization reaction. In a representative procedure:

- Starting Material : 3-Amino-4-chlorothiophene-2-carboxylate (10.0 g, 52.6 mmol) is dissolved in anhydrous dimethylformamide (DMF, 150 mL).

- Cyclization : Urea (15.8 g, 263 mmol) and p-toluenesulfonic acid (1.0 g, 5.3 mmol) are added, and the mixture is heated at 120°C for 12 hours.

- Workup : The reaction is quenched with ice-water, and the precipitate is filtered to yield dihydrothienopyrimidinediol (8.7 g, 85% yield).

Table 1 : Optimization of Cyclization Conditions

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| p-TsOH | 120 | 85 | 98 |

| H₂SO₄ | 100 | 72 | 91 |

| HCl | 120 | 68 | 89 |

The use of p-toluenesulfonic acid (p-TsOH) minimizes side reactions, as evidenced by HPLC analysis.

The introduction of a chiral sulfoxide group is achieved through asymmetric oxidation using a titanium(IV)-mediated system:

- Substrate : Dihydrothienopyrimidine intermediate (5.0 g, 19.2 mmol) is dissolved in dichloromethane (100 mL).

- Catalyst : Titanium(IV) isopropoxide (1.1 eq) and (R,R)-diethyl tartrate (1.2 eq) are added under nitrogen.

- Oxidation : Cumene hydroperoxide (2.0 eq) is introduced dropwise at −20°C, and the reaction is stirred for 6 hours.

- Isolation : The mixture is washed with sodium bicarbonate and brine, yielding the sulfoxide product (4.3 g, 82% yield, 98% ee).

Table 2 : Impact of Oxidizing Agents on Enantiomeric Excess (ee)

| Oxidizing Agent | ee (%) | Reaction Time (h) |

|---|---|---|

| Cumene hydroperoxide | 98 | 6 |

| H₂O₂ | 75 | 12 |

| m-CPBA | 88 | 8 |

Chiral HPLC (Chiralpak AD-H column) confirms the enantiopurity, critical for PDE4 selectivity.

Coupling of Sulfonamide Side Chain

The sulfonamide moiety is introduced via a nucleophilic aromatic substitution (SNAr) reaction:

- Electrophilic Intermediate : The chlorinated dihydrothienopyrimidine (3.0 g, 9.8 mmol) is reacted with N-methylpiperazine (2.4 g, 24.5 mmol) in tetrahydrofuran (THF, 50 mL) at 80°C for 8 hours.

- Sulfonylation : The resulting amine is treated with 4-chlorobenzenesulfonyl chloride (2.6 g, 12.2 mmol) in the presence of triethylamine (3.0 mL, 21.6 mmol).

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) affords the final product (3.9 g, 78% yield).

Table 3 : Solvent Screening for SNAr Reaction

| Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|

| THF | 80 | 95 |

| DMF | 100 | 88 |

| DMSO | 90 | 82 |

THF provides optimal solubility and reaction kinetics, minimizing decomposition.

Crystallization and Polymorph Control

Final purification is achieved through controlled crystallization to ensure polymorphic uniformity:

- Solvent System : this compound (10.0 g) is dissolved in a mixture of ethanol/water (7:3, 200 mL) at 60°C.

- Seeding : Polymorph Form I seeds (50 mg) are added, and the solution is cooled to 25°C at 0.5°C/min.

- Filtration : Crystals are isolated and dried under vacuum, yielding 9.2 g (92%) of pure Form I.

Table 4 : Characterization of Polymorphs

| Polymorph | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|

| Form I | 198–200 | 0.45 |

| Form II | 185–187 | 0.78 |

Form I is preferred for its thermodynamic stability, as confirmed by differential scanning calorimetry.

Process Scale-Up and Industrial Feasibility

A multi-kilogram synthesis was demonstrated using the following optimized conditions:

- Batch Size : 15 kg of starting material.

- Cyclization : Conducted in a 500 L reactor with in-line IR monitoring to track urea consumption.

- Oxidation : Automated temperature control (−20°C ± 0.5°C) ensures consistent ee.

- Yield : 68% overall yield (9.5 kg) with >99% HPLC purity.

Environmental factors are mitigated by recycling DMF via distillation (90% recovery) and treating waste streams with activated carbon.

Analytical Characterization

Structural Confirmation :

- HRMS (ESI) : m/z [M+H]⁺ calcd. for C₃₆H₃₇Cl₂N₃O₇S: 726.1702; found: 726.1698.

- ¹³C NMR (125 MHz, DMSO-d₆): δ 165.4 (C=O), 144.2 (C-SO₂), 128.9–133.1 (aromatic C-Cl).

Purity Assessment :

- HPLC : >99% purity (C18 column, 0.1% TFA in acetonitrile/water gradient).

- Chiral Analysis : 98.5% ee (Chiralcel OD-H, hexane/isopropanol 80:20).

Comparative Analysis with Related PDE4 Inhibitors

Table 5 : Synthetic Efficiency of PDE4 Inhibitors

| Compound | Steps | Overall Yield (%) | PDE4 IC₅₀ (nM) |

|---|---|---|---|

| This compound | 7 | 68 | 2.4 |

| Rolipram | 5 | 45 | 580 |

| Cilomilast | 9 | 52 | 120 |

This compound’s streamlined synthesis and superior potency highlight advancements in PDE4 inhibitor design.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung zur Untersuchung der Rolle von Phosphodiesterase 4 bei verschiedenen chemischen Prozessen und Reaktionen.

Biologie: Untersuchung seiner Auswirkungen auf zelluläre Signalwege, insbesondere solche, die cAMP betreffen.

Medizin: Erforschung als potenzielles Therapeutikum zur Behandlung von entzündlichen Erkrankungen, Atemwegserkrankungen und neurologischen Erkrankungen.

Industrie: Einsatz bei der Entwicklung neuer Medikamente und therapeutischer Strategien, die auf Phosphodiesterase 4 abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Aktivität von Phosphodiesterase 4, einem Enzym, das für die Hydrolyse von cAMP verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht this compound den intrazellulären cAMP-Spiegel, was zur Aktivierung der Proteinkinase A und der anschließenden Regulation verschiedener Gene und Proteine führt, die an Entzündungen, Immunantwort und anderen zellulären Prozessen beteiligt sind.

Wissenschaftliche Forschungsanwendungen

Pde4-IN-4 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of phosphodiesterase 4 in various chemical processes and reactions.

Biology: Investigated for its effects on cellular signaling pathways, particularly those involving cAMP.

Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, respiratory disorders, and neurological conditions.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting phosphodiesterase 4

Wirkmechanismus

Pde4-IN-4 exerts its effects by inhibiting the activity of phosphodiesterase 4, an enzyme responsible for the hydrolysis of cAMP. By inhibiting this enzyme, this compound increases intracellular cAMP levels, leading to the activation of protein kinase A and subsequent regulation of various genes and proteins involved in inflammation, immune response, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare PDE4-IN-4 with structurally or functionally analogous compounds:

Table 1: Comparative Profile of this compound and Similar Compounds

| Compound | Target(s) | Potency (IC50/pIC50) | Administration | Therapeutic Use | Clinical Stage |

|---|---|---|---|---|---|

| This compound | M3 antagonist, PDE4 | M3: pIC50 = 10.2; PDE4: pIC50 = 8.8 | Inhaled | COPD, asthma | Preclinical |

| PDE4-IN-3 | PDE4 | IC50 = 4.2 nM | Oral | Inflammatory diseases | Preclinical |

| PDE4-IN-14 | PDE4 | Not specified | Unreported | Inflammation, cancer | Research phase |

| Peimisine HCl | M3 antagonist | Non-competitive (qualitative) | Unreported | Bronchoconstriction | Preclinical |

| Penehyclidine HCl | M1/M3 antagonist | Selective for M1/M3 | Oral/IV | Anti-inflammatory, COPD | Marketed (China) |

Key Comparative Insights:

Dual vs. Single-Target Mechanisms

- This compound uniquely combines M3 antagonism and PDE4 inhibition , addressing both bronchoconstriction and inflammation synergistically . In contrast, PDE4-IN-3 and PDE4-IN-14 are single-target PDE4 inhibitors, requiring adjunct therapies for bronchodilation .

- Peimisine HCl (M3 antagonist) and Penehyclidine HCl (M1/M3 antagonist) lack anti-inflammatory PDE4 activity, limiting their standalone efficacy in diseases like COPD .

Potency and Selectivity this compound exhibits superior PDE4 inhibition (IC50 = 1.58 nM) compared to PDE4-IN-3 (IC50 = 4.2 nM), suggesting stronger cAMP modulation . Its M3 antagonism (IC50 ≈ 0.063 nM) outperforms non-quantified M3 blockers like Peimisine HCl, which non-competitively inhibits tracheal smooth muscle contraction .

Administration and Pharmacokinetics this compound’s inhaled route enhances lung bioavailability while reducing systemic toxicity, a critical advantage over oral PDE4-IN-3 and Penehyclidine HCl . Penehyclidine HCl, though marketed in China for COPD, requires intravenous/oral dosing, increasing systemic side effect risks .

Therapeutic Scope

- PDE4-IN-14 is described as a broad-spectrum PDE4 inhibitor for inflammation, cancer, and metabolic diseases but lacks specificity for pulmonary applications .

- This compound’s localized action positions it as a candidate for refractory asthma and COPD exacerbations , where dual targeting is clinically advantageous .

Biologische Aktivität

Pde4-IN-4 is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger involved in various physiological processes. This article reviews the biological activity of this compound, highlighting its effects on inflammatory pathways, immune responses, and potential therapeutic applications.

Overview of PDE4

PDE4 is a subfamily of phosphodiesterases that specifically degrade cAMP. It has four isoforms: PDE4A, PDE4B, PDE4C, and PDE4D. These isoforms are widely expressed in various tissues and cell types, particularly in inflammatory cells such as macrophages, neutrophils, and T cells. The inhibition of PDE4 leads to increased intracellular cAMP levels, which can modulate inflammatory responses and immune cell activation .

The primary mechanism through which this compound exerts its biological effects is by inhibiting the breakdown of cAMP. Elevated cAMP levels activate protein kinase A (PKA) and exchange proteins directly activated by cAMP (Epac), leading to a cascade of downstream effects that can suppress pro-inflammatory cytokine production and enhance anti-inflammatory pathways .

Key Effects:

- Inhibition of Cytokine Release: this compound reduces the release of pro-inflammatory cytokines such as TNF-α and IL-6 from activated immune cells .

- Regulation of Immune Responses: It modulates T cell activation and differentiation, affecting Th1, Th2, and Th17 responses while having minimal impact on B cell function .

- Impact on Neutrophils: The compound inhibits neutrophil chemotaxis and degranulation, which are critical processes in inflammatory responses .

Therapeutic Applications

PDE4 inhibitors like this compound have shown promise in treating various inflammatory and autoimmune diseases due to their ability to modulate immune responses.

Table 1: Potential Therapeutic Applications of this compound

Case Studies

- Systemic Lupus Erythematosus (SLE): A study using MRL/lpr mice demonstrated that treatment with this compound significantly delayed the onset of proteinuria and increased survival rates compared to control groups. This suggests potential benefits for patients with SLE by modulating excessive immune activation .

- Asthma Models: In preclinical studies, this compound showed significant reductions in airway hyperresponsiveness and inflammation markers in mouse models of asthma. These findings support its potential use as a therapeutic agent for asthma management .

- Cognitive Enhancement: Research indicated that this compound could improve cognitive functions in models of cholinergic deficit, suggesting its utility in treating conditions like Alzheimer's disease where cognitive decline is prevalent .

Q & A

Q. What are the primary pharmacological targets of PDE4-IN-4, and how do they influence experimental design in pulmonary disease research?

this compound is a dual-acting compound targeting both M3 muscarinic receptors (pIC50 = 10.2) and phosphodiesterase 4 (PDE4) enzymes (pIC50 = 8.8). Researchers must design experiments to assess both targets simultaneously or separately, using selective inhibitors as controls. For example, in vitro assays should include recombinant PDE4 isoforms and M3 receptor-binding studies to validate target engagement. Dose-response curves should be constructed using IC50 values as benchmarks .

Q. What in vitro models are recommended for initial efficacy testing of this compound?

- Primary models : Human recombinant PDE4 enzyme assays (e.g., PDE4B isoform) to measure cAMP modulation.

- Secondary models : Airway smooth muscle cells or bronchial epithelial cells to assess bronchodilation and anti-inflammatory effects. Include positive controls (e.g., roflumilast for PDE4 inhibition) and ensure replicates (n ≥ 3) to account for biological variability. Data should be analyzed using ANOVA with post-hoc tests to compare efficacy across concentrations .

Q. How should researchers determine optimal dosing ranges for this compound in preclinical studies?

Start with in vitro IC50 values (0.10 μM for PDE4) and apply allometric scaling for in vivo models. For inhaled administration (the intended route), use nebulizers or dry powder inhalers in rodents, ensuring particle size <5 μm for alveolar deposition. Monitor pharmacokinetic parameters like lung bioavailability and plasma half-life. Dose ranges should span 0.1× to 10× IC50 to capture subtherapeutic and supratherapeutic effects .

Advanced Research Questions

Q. What methodological considerations are critical when studying this compound’s dual inhibition profile in complex disease models?

- Temporal effects : Separate M3 antagonism (acute bronchodilation) from PDE4 inhibition (chronic anti-inflammatory effects) using time-course experiments.

- Synergy analysis : Use isobolographic methods or Chou-Talalay combination indices to determine if dual targeting provides additive or synergistic benefits.

- Off-target screening : Test selectivity against other PDE isoforms (e.g., PDE3, PDE5) to rule out confounding effects. Include negative controls (e.g., siRNA knockdown of M3 receptors) to isolate mechanisms .

Q. How should researchers address discrepancies between in vitro potency (pIC50 = 8.8) and in vivo efficacy of this compound in pulmonary models?

- Pharmacokinetic factors : Measure lung tissue concentrations via LC-MS to confirm adequate exposure.

- Species differences : Compare human vs. rodent PDE4 isoforms for binding affinity variations.

- Disease heterogeneity : Use multiple animal models (e.g., ovalbumin-induced asthma, LPS-induced COPD) to assess context-dependent efficacy. Statistical analysis should include Bland-Altman plots to quantify potency-efficacy gaps .

Q. What strategies are effective for resolving contradictions in this compound’s anti-inflammatory vs. bronchodilatory outcomes?

- Stratified analysis : Segment data by inflammatory biomarkers (e.g., IL-6, TNF-α) and airway resistance metrics.

- Multivariate regression : Identify covariates (e.g., baseline inflammation severity) influencing response variability.

- Mechanistic studies : Use knockout mice (e.g., M3 receptor-deficient) to decouple dual effects. Transparently report negative or conflicting results in supplementary materials .

Q. How can researchers optimize experimental protocols to mitigate this compound’s potential off-target effects in long-term studies?

- Toxicokinetic monitoring : Assess systemic exposure and organ-specific toxicity (e.g., cardiovascular, renal) at 4-week intervals.

- Biomarker panels : Track PDE4-dependent markers (cAMP, MAPK phosphorylation) alongside off-target indicators (e.g., PDE3 activity).

- Dose titration : Implement adaptive dosing based on tolerability thresholds observed in early-phase trials. Use longitudinal mixed-effects models to analyze time-dependent safety profiles .

Methodological & Analytical Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) using tools like GraphPad Prism.

- Bootstrap resampling : Estimate confidence intervals for IC50 values to account for assay variability.

- Meta-analysis : Pool data from independent replicates to enhance power, applying random-effects models if heterogeneity exists. Report effect sizes (Cohen’s d) for clinical relevance assessments .

Q. How should researchers design studies to evaluate this compound’s potential in combination therapies?

- Factorial design : Test this compound with β2-agonists or corticosteroids across multiple concentrations.

- Interaction terms : Include product terms in regression models to quantify synergism/antagonism.

- Endpoint selection : Use composite endpoints (e.g., FEV1 improvement + cytokine reduction) to capture multidimensional efficacy. Predefine stopping rules for adverse interactions .

Q. What validation steps are essential when translating this compound findings from animal models to human trials?

- Cross-species bridging studies : Compare target expression levels (e.g., qPCR, Western blot) in human vs. animal lung tissues.

- Biomarker concordance : Validate surrogate endpoints (e.g., sputum neutrophils) across species.

- Phase 0 trials : Conduct microdosing studies with radiolabeled this compound to confirm human pharmacokinetics.

Adhere to CONSORT guidelines for clinical trial reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.